

In-Depth Technical Guide: BMS-814580 (CAS Number 1197420-11-3)

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Compound of Interest

Compound Name: BMS-814580

Cat. No.: B606255

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-814580 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of energy homeostasis. With a CAS number of 1197420-11-3, this small molecule has demonstrated significant anti-obesity effects in preclinical models. This technical guide provides a comprehensive overview of **BMS-814580**, including its chemical properties, mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental methodologies for its characterization. The information presented herein is intended to support further research and development of MCHR1 antagonists as potential therapeutics for obesity and related metabolic disorders.

Chemical and Physical Properties

BMS-814580 is a thieno[3,2-d]pyrimidin-4(3H)-one derivative with the following properties:

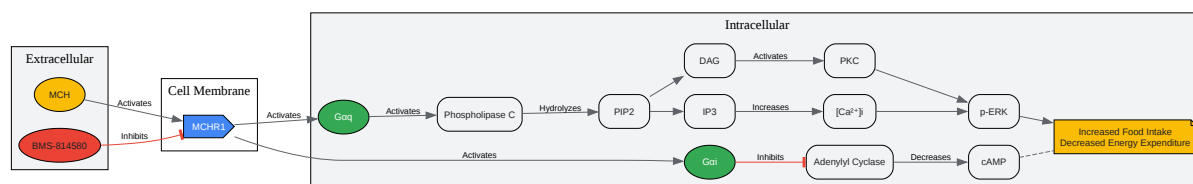
Property	Value
CAS Number	1197420-11-3
Molecular Formula	C ₂₄ H ₁₉ ClF ₂ N ₂ O ₄ S
Molecular Weight	504.93 g/mol
IUPAC Name	6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Mechanism of Action

BMS-814580 functions as a competitive antagonist at the MCHR1. The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1 initiates a signaling cascade that promotes food intake and reduces energy expenditure. By blocking this interaction, **BMS-814580** effectively inhibits the orexigenic signals mediated by MCH, leading to a reduction in food consumption and subsequent weight loss.

MCHR1 Signaling Pathway

MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to G α i and G α q proteins. Upon activation by MCH, the G α i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The activation of the G α q subunit stimulates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Downstream of these initial events, MCHR1 activation also leads to the phosphorylation of the extracellular signal-regulated kinase (ERK). **BMS-814580**, as an antagonist, prevents these downstream signaling events from occurring in response to MCH.



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MCHR1 Signaling Pathway and Inhibition by **BMS-814580**

In Vitro Pharmacology

The in vitro activity of **BMS-814580** has been characterized through various binding and functional assays.

Receptor Binding Affinity

BMS-814580 exhibits potent binding affinity for MCHR1 across different species.

Species	Receptor	Ki (nM)
Human	MCHR1	17
Cynomolgus Monkey	MCHR1	4.9
Rat	MCHR1	11.5

Functional Antagonism

In a functional assay, **BMS-814580** acts as a potent antagonist of human MCHR1.

Assay Type	Receptor	Kb (nM)
FLIPR-based functional assay	hMCHR1	117

BMS-814580 demonstrated selectivity for MCHR1, showing no activity against MCHR2 at concentrations up to 10 μ M in a FLIPR-based assay.

In Vitro Safety Pharmacology

BMS-814580 displayed modest off-target activity in a panel of ion channel assays at a concentration of 10 μ M.

Ion Channel	Inhibition at 10 μ M
hERG	43%
Na (4 Hz)	21%
L-type Ca	15%

Metabolic Stability

BMS-814580 shows good stability in liver microsomes from different species.

Species	% Remaining after 10 min (3.0 μ M)
Human	90%
Rat	95%
Mouse	100%

In Vivo Pharmacology

The anti-obesity effects of **BMS-814580** have been evaluated in rodent models.

Efficacy in a Diet-Induced Obesity (DIO) Rat Model

Oral administration of **BMS-814580** once daily for 28 days resulted in a dose-dependent reduction in body weight in diet-induced obese rats.

Dose (mg/kg, p.o.)	Body Weight Reduction
0 - 3	Dose-dependent

Pharmacokinetic/Pharmacodynamic Relationship

In a 4-day study in rats, a 10 mg/kg oral dose of **BMS-814580** led to a significant reduction in body weight compared to vehicle-treated animals. At an oral dose of 10 mg/kg, plasma and brain concentrations were measured 8 hours post-dose, indicating that the compound is brain-penetrant.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **BMS-814580**.

MCHR1 Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of **BMS-814580** for MCHR1.

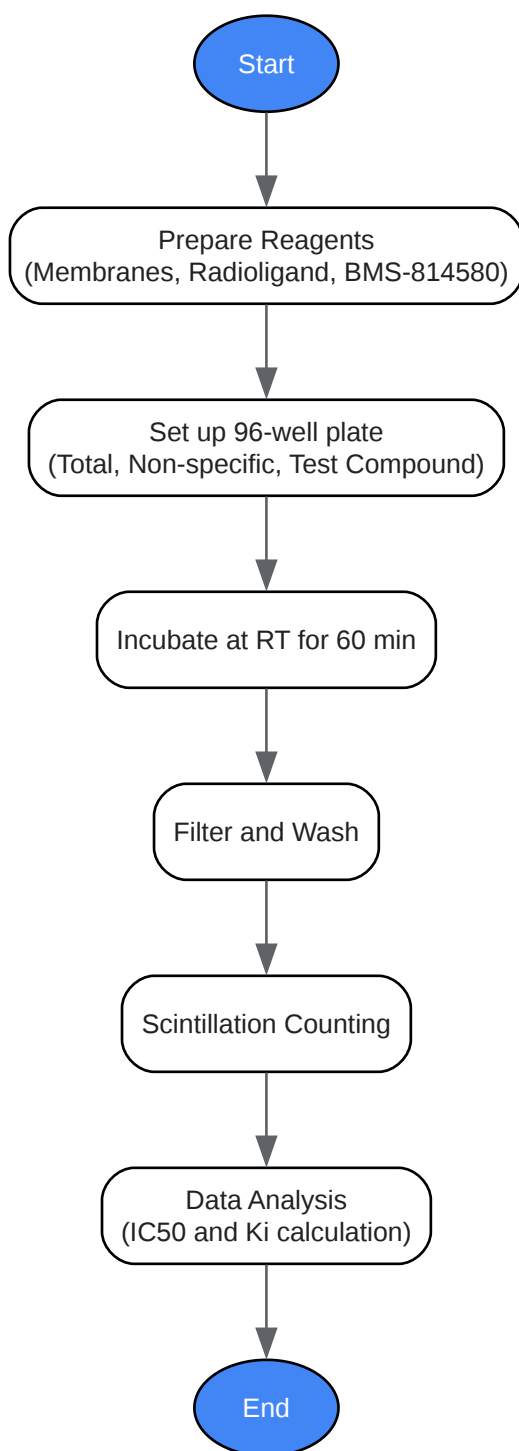
Materials:

- Membranes from HEK293 cells stably expressing human, cynomolgus monkey, or rat MCHR1.
- Radioligand: [125 I]-MCH.
- Non-specific binding control: Unlabeled MCH.
- Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.
- Test compound: **BMS-814580**.
- 96-well microplates.

- Glass fiber filters.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **BMS-814580** in assay buffer.
- In a 96-well plate, add cell membranes, [125 I]-MCH (at a concentration close to its K_d), and either **BMS-814580**, unlabeled MCH (for non-specific binding), or buffer (for total binding).
- Incubate the plate at room temperature for 60 minutes.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Determine the IC_{50} value of **BMS-814580** from a concentration-response curve and calculate the K_i value using the Cheng-Prusoff equation.



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Radioligand Binding Assay Workflow

MCHR1 FLIPR Functional Assay

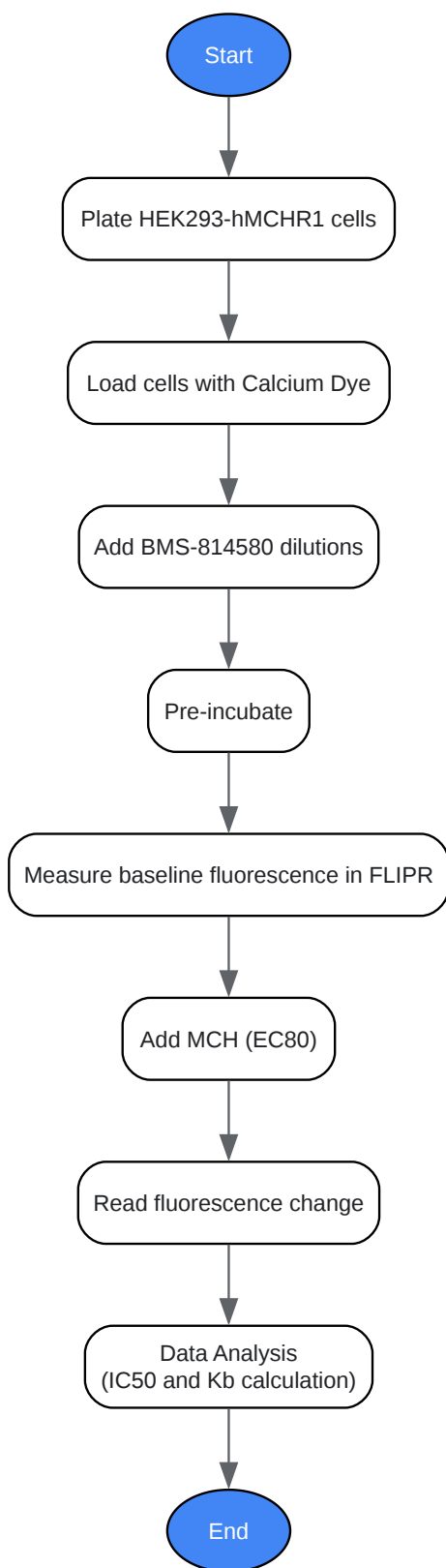
Objective: To determine the functional antagonist activity (K_b) of **BMS-814580** at the MCHR1.

Materials:

- HEK293 cells stably expressing human MCHR1.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
- MCH (agonist).
- Test compound: **BMS-814580**.
- 384-well black-walled, clear-bottom microplates.
- Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

- Plate HEK293-hMCHR1 cells in 384-well plates and incubate overnight.
- Load the cells with a calcium-sensitive dye for 60 minutes at 37°C.
- Prepare serial dilutions of **BMS-814580** in assay buffer.
- Add the **BMS-814580** dilutions to the cell plate and incubate for 15-30 minutes.
- Place the plate in the FLIPR instrument.
- Add a pre-determined EC_{80} concentration of MCH to all wells.
- Monitor the change in intracellular calcium concentration by measuring fluorescence intensity over time.
- Generate concentration-response curves for **BMS-814580**'s inhibition of the MCH-induced calcium signal.
- Calculate the IC_{50} value and determine the K_b value using the Schild equation.



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FLIPR Functional Assay Workflow

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Rats

Objective: To evaluate the effect of **BMS-814580** on body weight in a model of obesity.

Animals:

- Male Sprague-Dawley or Wistar rats rendered obese by feeding a high-fat diet.

Materials:

- Test compound: **BMS-814580**.
- Vehicle: e.g., 0.5% Methocel, 0.1% Tween 80 in distilled water.

Procedure:

- Acclimatize the DIO rats and randomize them into treatment groups.
- Record baseline body weight and food intake.
- Administer **BMS-814580** or vehicle orally (p.o.) once daily for 28 days at the desired dose levels.
- Monitor and record body weight and food intake daily.
- At the end of the study, perform terminal procedures which may include collection of blood for pharmacokinetic analysis and tissues for further analysis.
- Analyze the data to determine the effect of **BMS-814580** on body weight change and food consumption compared to the vehicle control group.

Conclusion

BMS-814580 is a potent and selective MCHR1 antagonist with a promising preclinical profile for the treatment of obesity. Its ability to effectively block the MCHR1 signaling pathway, coupled with favorable in vitro and in vivo properties, makes it a valuable research tool and a potential candidate for further drug development. The experimental protocols detailed in this

guide provide a framework for the continued investigation of **BMS-814580** and other MCHR1 antagonists.

Disclaimer: This document is intended for research and informational purposes only. **BMS-814580** is a research chemical and is not for human or veterinary use.

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